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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664428

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Tyrphostin AG-494 with
alternative compounds, supported by available experimental data. The information is intended
to assist researchers in evaluating its suitability for their studies.

Introduction to Tyrphostin AG-494

Tyrphostin AG-494 is a member of the tyrphostin family of protein kinase inhibitors. While
initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR),
subsequent research has revealed a broader inhibitory profile, encompassing other kinase
families. This guide explores the known kinase targets of AG-494 and compares its specificity
to other relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family,
given the activity of its close analog, AG-490, against JAK2.

Kinase Inhibition Profile of Tyrphostin AG-494 and
Comparators

The following table summarizes the available half-maximal inhibitory concentration (IC50)
values for Tyrphostin AG-494 and selected alternative kinase inhibitors. It is important to note
that comprehensive kinase panel screening data for Tyrphostin AG-494 is not widely available
in the public domain. The data presented here is compiled from various sources.
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Kinase Target

Tyrphostin AG-
494 1C50 (uM)

Tyrphostin AG-
490 IC50 (uM)

Fedratinib
IC50 (nM)

Pacritinib IC50
(nM)

EGFR

0.7 - 1.2[1][2][3]

0.1[4][5][6]

ErbB2 (HER2) 39[1] 13.5[4][6][71[8] - -
PDGF-R 6[1] - - -
Activity
CDK2 confirmed, 1C50 - - -
not specified[9]
>105 (35-fold >1000 (inactive
JAK1 - - selective for at 100 nM)[12]
JAK2)[10][11] [13]
JAK?2 - ~10[4][6][7] 3[10][11] <50[12]
JAK2 V617F - - - <50[12][13]
>405 (135-fold
JAK3 - 20[7] selective for -
JAK2)[10][11]
>1002 (334-fold
TYK2 - - selective for -
JAK2)[11]
FLT3 - - 15[10][11] <50[12][13][14]
CSF1R - - - <50[12]
IRAK1 - - - <50[12]

Note: A hyphen (-) indicates that data was not readily available. The IC50 values can vary

depending on the specific assay conditions.

Signaling Pathway Inhibition

Tyrphostin AG-494 and its analogs, along with other JAK2 inhibitors, primarily interfere with the

JAK-STAT signaling pathway, a critical pathway for cytokine signaling and cellular processes
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Caption: Inhibition of the JAK-STAT pathway by AG-494 and alternatives.

Experimental Methodologies

The data presented in this guide is typically generated using in vitro kinase assays. Below are
generalized protocols for biochemical and cellular kinase assays that are commonly employed
for inhibitor profiling.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a
purified kinase.

e Reagents and Preparation:
o Purified recombinant kinase.
o Kinase-specific substrate (peptide or protein).
o ATP (often radiolabeled, e.g., [y-33P]ATP).
o Assay buffer (containing MgClz, DTT, etc.).
o Test compound (e.g., AG-494) dissolved in a suitable solvent (e.g., DMSO).
o Stop solution (e.g., EDTA).
e Assay Procedure:

o The kinase, substrate, and test compound are pre-incubated in the assay buffer in a multi-
well plate.

o The kinase reaction is initiated by the addition of ATP.

o The reaction is allowed to proceed for a defined period at a specific temperature (e.qg.,
30°C).

o The reaction is terminated by the addition of the stop solution.
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o The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can
be done by capturing the phosphorylated substrate on a filter membrane and measuring
radioactivity using a scintillation counter. For non-radioactive assays, methods like
fluorescence polarization, FRET, or luminescence can be used.

o Data Analysis:

o The percentage of kinase inhibition is calculated relative to a control reaction without the
inhibitor.

o IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Assay

This assay measures the effect of a compound on kinase activity within a cellular context.
e Cell Culture and Treatment:
o A cell line that expresses the target kinase is cultured under appropriate conditions.
o Cells are treated with various concentrations of the test compound for a specific duration.

o For receptor tyrosine kinases, cells may be stimulated with a specific ligand to activate the
signaling pathway.

e Cell Lysis and Protein Analysis:
o After treatment, cells are lysed to extract proteins.

o The phosphorylation status of the target kinase or its downstream substrates is assessed
using techniques like:

» Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form
of the target protein.

» ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies
to measure the amount of phosphorylated protein.
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» Flow Cytometry (Phosflow): To measure protein phosphorylation at the single-cell level.
o Data Analysis:

o The level of phosphorylation in treated cells is compared to untreated or vehicle-treated

control cells.

o IC50 values are calculated based on the concentration-dependent inhibition of

phosphorylation.

Experimental Workflow for Kinase Specificity
Profiling

The process of determining the kinase selectivity of a compound like AG-494 typically follows a

structured workflow.
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Kinase Specificity Profiling Workflow
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Caption: A typical workflow for kinase inhibitor specificity profiling.
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Conclusion

Tyrphostin AG-494 exhibits inhibitory activity against EGFR and a limited number of other
kinases. While it is a useful tool for studying these specific targets, its complete kinase
selectivity profile remains to be fully elucidated. For researchers interested in targeting the
JAK2 pathway, more selective and well-characterized inhibitors such as Fedratinib and
Pacritinib offer potent alternatives with extensive publicly available data. The choice of inhibitor
should be guided by the specific research question and the desired level of selectivity. It is
always recommended to empirically validate the activity and selectivity of any kinase inhibitor in
the specific experimental system being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4993559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4993559/
https://go.drugbank.com/drugs/DB11697
https://www.benchchem.com/product/b1664428#ag-494-specificity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b1664428#ag-494-specificity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b1664428#ag-494-specificity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b1664428#ag-494-specificity-profiling-against-a-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664428?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

